2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N-isopropylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 3,4-difluorophenyl group . Unfortunately, there is no direct information available on the synthesis of this specific compound.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The 3,4-difluorophenyl group would contribute to the aromaticity of the molecule . The piperidinyl group is a six-membered ring containing one nitrogen atom, which could potentially participate in hydrogen bonding. The isopropylacetamide group would likely contribute to the polarity of the molecule.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The 3,4-difluorophenyl group could potentially undergo electrophilic aromatic substitution reactions . The piperidinyl group could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation. The isopropylacetamide group could potentially undergo hydrolysis under acidic or basic conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the 3,4-difluorophenyl group could potentially increase the compound’s lipophilicity . The piperidinyl group could potentially increase the compound’s basicity. The isopropylacetamide group could potentially increase the compound’s polarity.Properties
IUPAC Name |
2-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c1-13(2)21-18(23)12-22-9-3-4-15(11-22)6-5-14-7-8-16(19)17(20)10-14/h7-8,10,13,15H,3-6,9,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWABRXRSOKFFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCC(C1)CCC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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